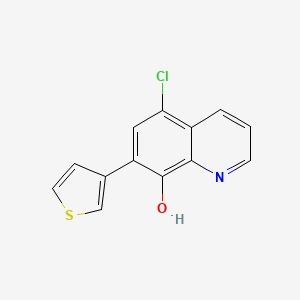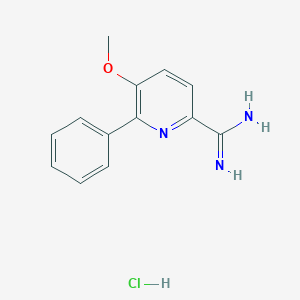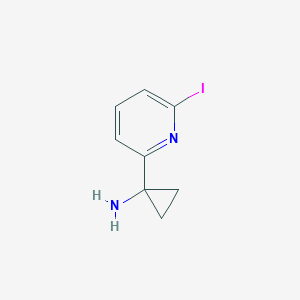![molecular formula C13H10ClNOS B15065670 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one CAS No. 111658-34-5](/img/structure/B15065670.png)
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of thiazines Thiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the thiazine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including polycyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-benzo[b][1,4]thiazin-3(4H)-ones: These compounds share a similar core structure but may have different substituents at various positions.
Phenothiazines: These are another class of thiazine derivatives with diverse biological activities.
Uniqueness
What sets 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one apart is its chloromethyl group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
111658-34-5 |
|---|---|
Formule moléculaire |
C13H10ClNOS |
Poids moléculaire |
263.74 g/mol |
Nom IUPAC |
2-(chloromethyl)-4H-benzo[h][1,4]benzothiazin-3-one |
InChI |
InChI=1S/C13H10ClNOS/c14-7-11-13(16)15-10-6-5-8-3-1-2-4-9(8)12(10)17-11/h1-6,11H,7H2,(H,15,16) |
Clé InChI |
NCYJNACHKLSLJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC(C(=O)N3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)




![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)



![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
